2-Acetyl-4-butyramidophenol
Overview
Description
2-Acetyl-4-butyramidophenol is an organic compound with the molecular formula C12H15NO3 . It appears as a gray crystalline powder .
Synthesis Analysis
The common method of synthesis for this compound involves an acylation reaction on a phenol molecule. This typically uses acetic anhydride and butyryl chloride in an anhydrous environment .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3CH2CH2CONHC6H3(OH)COCH3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.25200 . It has a predicted density of 1.192±0.06 g/cm3, a predicted boiling point of 428.0±35.0 °C, and a melting point of 120-126 °C (lit.) . It is slightly soluble in DMSO and methanol .Scientific Research Applications
Histone Deacetylase Inhibition and Gene Regulation : Butyrate is a histone deacetylase inhibitor (HDACi), impacting epigenetic regulation and gene expression. It has been studied for its effects on histone acetylation and gene down-regulation in hepatocarcinoma cells, suggesting a need for revising the models of action for HDACi as anti-tumorigenic drugs (Rada-Iglesias et al., 2007).
Cell Cycle Progression and Histone Modification : Research on Chinese hamster cells revealed that butyrate affects cell cycle progression and alters histone acetylation. This indicates its potential role in cellular biology and cancer research (D'Anna et al., 1980).
Vascular Smooth Muscle Cells and Atherosclerosis : Butyrate has been linked to the inhibition of vascular smooth muscle cell (VSMC) proliferation, which is significant in the context of atherogenesis and arterial restenosis. This highlights its potential therapeutic application in cardiovascular diseases (Mathew et al., 2010).
Pharmacological Applications : Butyrate derivatives, such as diacetolol, have pharmacological relevance. Diacetolol has anti-arrhythmic and beta-blocking properties, illustrating the broader scope of butyrate-related compounds in medicine (Gourmel et al., 1981).
Cancer Treatment : Butyrate and its analogues like 4-benzoylbutyrate have been studied for their effects on apoptosis and antiproliferative effects in colorectal cancer cells, offering insights into potential cancer treatment strategies (Fung et al., 2012).
Nutritional Supplementation and Epigenetic Influence : Dietary supplementation with butyrate has been investigated for its epigenetic influences, particularly in the acetylation state of core histones and enzyme activity in the liver, which could have implications for animal nutrition and health (Mátis et al., 2013).
Chemical Synthesis and Drug Development : Butyrate has been used in chemoselective acetylation processes, essential for the synthesis of certain pharmaceuticals. This demonstrates its application in chemical synthesis and drug development (Magadum & Yadav, 2018).
Detoxifying Enzyme Activities : The synergy between butyrate and other compounds like 1'-acetoxychavicol acetate in upregulating phase II detoxifying enzyme activities in cells suggests potential applications in detoxification and possibly in the treatment of certain diseases (Yaku et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a key intermediate for the synthesis of the β1-selective blocker acebutolol .
Mode of Action
As an intermediate in the synthesis of acebutolol, it likely contributes to the drug’s ability to selectively block β1-adrenergic receptors, which are primarily found in the heart and kidneys .
Biochemical Pathways
Given its role in the synthesis of acebutolol, it may indirectly influence the adrenergic system, which regulates responses to adrenaline and noradrenaline .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics
Result of Action
As a precursor to acebutolol, its ultimate effect may be to reduce heart rate and blood pressure by blocking the action of adrenaline on the heart .
properties
IUPAC Name |
N-(3-acetyl-4-hydroxyphenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-4-12(16)13-9-5-6-11(15)10(7-9)8(2)14/h5-7,15H,3-4H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWZEOPEZISTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057737 | |
Record name | 3'-Acetyl-4'-hydroxybutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40188-45-2 | |
Record name | 2-Acetyl-4-butyramidophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40188-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Acetyl-4-hydroxyphenyl)butanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040188452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Acetyl-4'-hydroxybutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-acetyl-4-hydroxyphenyl)butyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ACETYL-4-BUTYRAMIDOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14QJB65R4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.